4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid
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Overview
Description
4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is characterized by a benzoic acid core substituted with a 4-methyl group and a 2-oxopyrrolidin-1-yl group. It is commonly used in scientific research and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid typically involves the reaction of 4-methylbenzoic acid with 2-oxopyrrolidine under specific conditions. The reaction is often carried out in the presence of a catalyst and a suitable solvent, such as acetonitrile .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as crystallization and filtration to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methyl and oxopyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzoic acids and derivatives with modified functional groups .
Scientific Research Applications
4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and cell proliferation.
Comparison with Similar Compounds
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound has similar structural features but differs in its pyrazolinyl group.
4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid: Another related compound with a different substitution pattern on the benzoic acid core.
Uniqueness: 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and an oxopyrrolidinyl group makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H13NO3/c1-8-4-5-9(12(15)16)7-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,15,16) |
InChI Key |
NSVNOIXVVRTPHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2CCCC2=O |
solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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